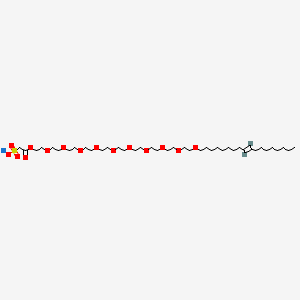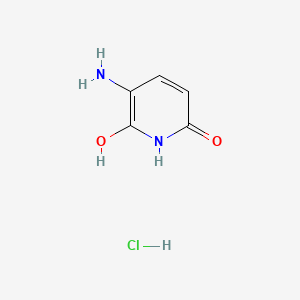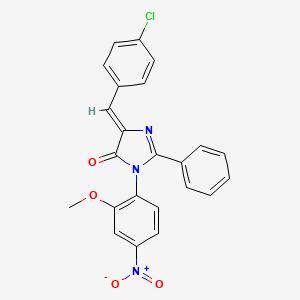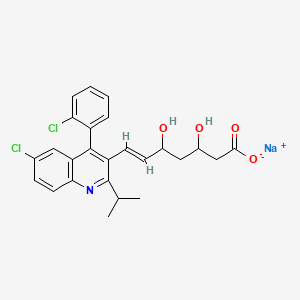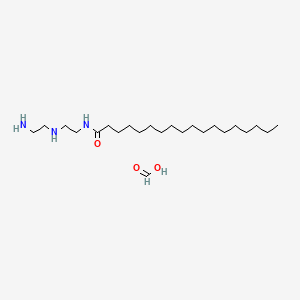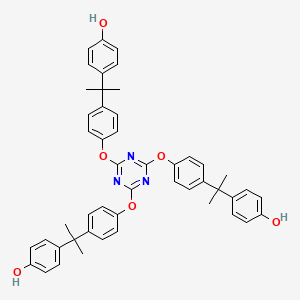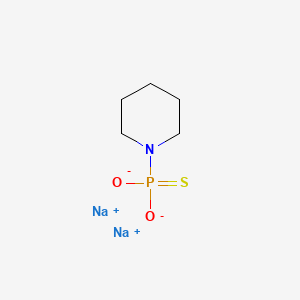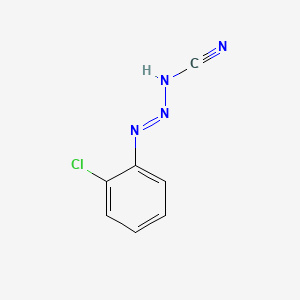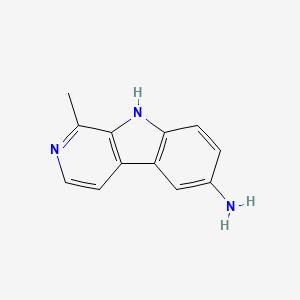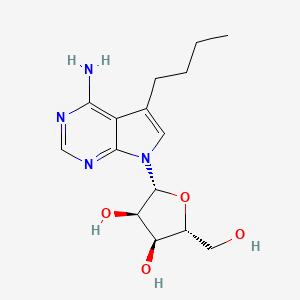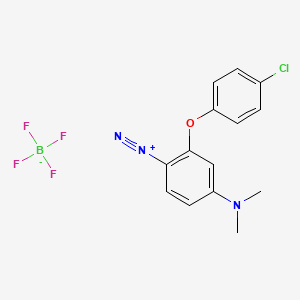
2-(4-Chlorophenoxy)-4-(dimethylamino)benzenediazonium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-4-(dimethylamino)benzenediazonium tetrafluoroborate is an organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-4-(dimethylamino)benzenediazonium tetrafluoroborate typically involves the diazotization of 2-(4-Chlorophenoxy)-4-(dimethylamino)aniline. This process is carried out by treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of tetrafluoroboric acid. The reaction is usually conducted at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, which is crucial for maintaining the stability and yield of the diazonium salt.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenoxy)-4-(dimethylamino)benzenediazonium tetrafluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, cyanides, and hydroxides, leading to the formation of substituted aromatic compounds.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium cyanide. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include 2-(4-Chlorophenoxy)-4-(dimethylamino)benzene derivatives with various substituents.
Coupling Reactions: Azo dyes with vibrant colors.
Reduction Reactions: 2-(4-Chlorophenoxy)-4-(dimethylamino)aniline.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenoxy)-4-(dimethylamino)benzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in diazonium coupling reactions.
Biology: Employed in the labeling of biomolecules and in the study of enzyme mechanisms.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenoxy)-4-(dimethylamino)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of substituted aromatic compounds, or with coupling partners, resulting in the formation of azo compounds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
2-(4-Chlorophenoxy)-4-(dimethylamino)benzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as:
- 2-(4-Methoxyphenyl)-4-(dimethylamino)benzenediazonium tetrafluoroborate
- 2-(4-Nitrophenyl)-4-(dimethylamino)benzenediazonium tetrafluoroborate
- 2-(4-Bromophenyl)-4-(dimethylamino)benzenediazonium tetrafluoroborate
Uniqueness
The uniqueness of this compound lies in its specific substituents, which influence its reactivity and the types of products formed in chemical reactions. The presence of the 4-chlorophenoxy group, in particular, can affect the electronic properties of the compound, making it distinct from other diazonium salts.
Propiedades
Número CAS |
84522-10-1 |
|---|---|
Fórmula molecular |
C14H13BClF4N3O |
Peso molecular |
361.53 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C14H13ClN3O.BF4/c1-18(2)11-5-8-13(17-16)14(9-11)19-12-6-3-10(15)4-7-12;2-1(3,4)5/h3-9H,1-2H3;/q+1;-1 |
Clave InChI |
QIMXDSJMVUABEW-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CN(C)C1=CC(=C(C=C1)[N+]#N)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



